![molecular formula C19H13ClN2O B3035008 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile CAS No. 278610-33-6](/img/structure/B3035008.png)
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile
Overview
Description
4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile, also known as TMP-C, is a novel compound with potential applications in drug discovery and development. TMP-C has a unique structure that combines the properties of a phenyl ring with a pyridine ring, allowing for a wide range of potential uses. TMP-C has been studied in recent years for its potential use in drug discovery and development, as well as its potential application in various biochemical and physiological processes.
Scientific Research Applications
Synthesis and Structural Analysis
- Crystal Structure Determination : Compounds related to 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been synthesized and their crystal structures analyzed. For example, 6,7‐dihydro‐2‐methoxy‐4‐(4‐methylphenyl)‐5H ‐benzo[6.7]cyclohepta[1,2‐b ]pyridine‐3‐carbonitrile and its chlorophenyl analog have been studied for their molecular structure and bond lengths using X-ray data (Moustafa & Girgis, 2007).
Novel Compound Synthesis
- Synthesis of Novel Compounds : Research includes the synthesis of novel compounds using 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile or similar structures. For instance, various 4,6-diaryl-2-oxo(imino)-1,2-dihydro-pyridine-3-carbonitriles have been created (Khalifa, Al-Omar, & Ali, 2017).
Chemical and Physical Properties
- Optical and Junction Characteristics : Studies have explored the optical and junction characteristics of pyridine derivatives, such as the examination of thermal, structural, and diode characteristics (Zedan, El-Taweel, & El-Menyawy, 2020).
Interaction with Metals
- Spectroscopic and Antimicrobial Studies with Metals : The interaction of 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile with various metals has been studied. These complexes have shown promising antibacterial activity (Sadeek, Zordok, El‐Attar, & Ibrahim, 2015).
Density, Viscosity, and Sound Speed Measurements
- Physical Properties in Solvents : Research has been conducted on the density, viscosity, and sound speed of dihydropyridine derivatives in solvents like dimethyl sulfoxide at different temperatures, providing insights into solute-solvent interactions (Baluja & Talaviya, 2016).
Antimicrobial and Antifungal Activities
- Antimicrobial and Antifungal Evaluation : Some compounds structurally related to 4-(4-Chlorophenyl)-6-(4-methylphenyl)-2-oxo-1,2-dihydro-3-pyridinecarbonitrile have been synthesized and evaluated for their antimicrobial and antifungal activities. The studies show promising results in this area (Ibrahim et al., 2008).
properties
IUPAC Name |
4-(4-chlorophenyl)-6-(4-methylphenyl)-2-oxo-1H-pyridine-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN2O/c1-12-2-4-14(5-3-12)18-10-16(17(11-21)19(23)22-18)13-6-8-15(20)9-7-13/h2-10H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPZLBYAFBYFGJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CC(=C(C(=O)N2)C#N)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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